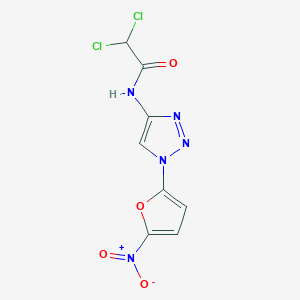![molecular formula C25H28FN5O4 B12919752 2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide CAS No. 628279-20-9](/img/structure/B12919752.png)
2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules in unique ways, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the tetrahydropyrimidinone core, the introduction of the fluorobenzyl group, and the acetamidophenyl moiety. Typical reaction conditions might include:
Formation of the tetrahydropyrimidinone core: This could involve a cyclization reaction using appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the acetamidophenyl group: This could be achieved through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino or acetamido groups.
Reduction: Reduction of the carbonyl groups in the tetrahydropyrimidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Lacks the fluorobenzyl group.
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
628279-20-9 |
|---|---|
Fórmula molecular |
C25H28FN5O4 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-[(3-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C25H28FN5O4/c1-3-4-12-30-23(27)22(24(34)31(25(30)35)15-18-6-5-7-19(26)13-18)29-21(33)14-17-8-10-20(11-9-17)28-16(2)32/h5-11,13H,3-4,12,14-15,27H2,1-2H3,(H,28,32)(H,29,33) |
Clave InChI |
RFHNNJPISDNNQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C(=O)N(C1=O)CC2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)

![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)

